molecular formula C23H24ClN5O3S B11280318 N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Cat. No.: B11280318
M. Wt: 486.0 g/mol
InChI Key: NWZQAKGZURTGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a synthetic small molecule belonging to the 1,2,4-triazine derivative class, a group known for its diverse and potent biological activities. Compounds featuring the 1,2,4-triazin-3-yl-sulfanyl scaffold have been extensively investigated for their inhibitory potential against various kinase targets Source . Research into structurally similar analogs indicates that this molecule is designed to act as a multi-kinase inhibitor, potentially targeting key signaling pathways involved in cellular proliferation and survival Source . Its specific molecular architecture, incorporating a chlorophenyl moiety and a propanamidophenyl group, suggests its primary research value lies in the field of oncology, where it is utilized in biochemical assays to study aberrant kinase signaling and to evaluate its efficacy in inducing apoptosis or cell cycle arrest in vitro Source . Furthermore, the compound serves as a critical chemical probe for exploring the structure-activity relationships (SAR) of triazine-based inhibitors, aiding in the rational design of next-generation therapeutic candidates with improved potency and selectivity profiles.

Properties

Molecular Formula

C23H24ClN5O3S

Molecular Weight

486.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[6-[5-methyl-2-(propanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide

InChI

InChI=1S/C23H24ClN5O3S/c1-4-18(21(31)25-15-8-6-7-14(24)12-15)33-23-27-22(32)20(28-29-23)16-11-13(3)9-10-17(16)26-19(30)5-2/h6-12,18H,4-5H2,1-3H3,(H,25,31)(H,26,30)(H,27,29,32)

InChI Key

NWZQAKGZURTGJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)CC

Origin of Product

United States

Preparation Methods

Preparation of the 1,2,4-Triazin-5-one Core

The triazine ring is synthesized via cyclocondensation reactions. A representative method involves:

Starting Materials :

  • 5-Methyl-2-propanamidophenylhydrazine (precursor for triazine formation).

  • Glyoxal or ethyl glyoxalate (carbonyl source).

Procedure :

  • Condensation : React phenylhydrazine derivative with glyoxal in ethanol at 60–80°C for 6–8 hours.

  • Cyclization : Treat the intermediate with ammonium acetate under reflux in acetic acid to form 6-aryl-4,5-dihydro-1,2,4-triazin-5-one .

Reaction Conditions :

ParameterValue
SolventEthanol/Acetic acid
Temperature60–100°C
CatalystAmmonium acetate
Yield65–78%

Introduction of the Sulfanyl Group

The sulfanyl (–S–) group is introduced at position 3 of the triazine via nucleophilic substitution or oxidative methods:

Method A: Thiol Displacement

  • React triazin-5-one with thiourea in the presence of HCl to form a thiol intermediate.

  • Treat with NaSH or Lawesson’s reagent to install the sulfanyl group .

Method B: Sulfenamide Oxidation

  • Use p-nitrobenzenesulfenyl chloride to form a sulfenamide intermediate.

  • Oxidize with meta-chloroperbenzoic acid (MCPBA) to yield the sulfanyl derivative .

Optimized Conditions :

ParameterMethod AMethod B
ReagentThiourea/HClSulfenyl chloride/MCPBA
SolventDMFDichloromethane
Temperature80°C0–25°C
Yield45–60%25–30%

Functionalization of the Phenyl Moiety

The 5-methyl-2-propanamidophenyl group is introduced via Suzuki-Miyaura coupling or direct amidation:

Step 1: Suzuki Coupling

  • React 6-bromo-triazine with 5-methyl-2-propanamidophenylboronic acid using Pd(PPh₃)₄ as a catalyst .

Step 2: Direct Amidation

  • Treat 2-amino-5-methylphenyltriazine with propionyl chloride in the presence of triethylamine .

Comparison of Methods :

MethodSuzuki CouplingDirect Amidation
CatalystPd(PPh₃)₄Triethylamine
SolventTHFDichloromethane
Yield70–85%50–65%

Coupling of the Butanamide Side Chain

The butanamide side chain is attached via amide bond formation:

Procedure :

  • Activate 2-bromobutanamide with EDCl/HOBt.

  • Couple with 3-chloroaniline in DMF at 0–5°C .

Critical Parameters :

  • Low temperature minimizes side reactions.

  • Use of Hünig’s base (DIPEA) improves coupling efficiency .

Yield : 75–82% after purification by silica gel chromatography.

Final Assembly and Purification

The fully assembled compound is purified via recrystallization or column chromatography:

Recrystallization : Use methanol/dichloromethane (1:4) to obtain white crystals .
Column Chromatography : Elute with ethyl acetate/hexane (3:7) for >95% purity .

Analytical Data :

  • Melting Point : 158–160°C (lit. 155–162°C) .

  • HPLC Purity : 98.2% (C18 column, acetonitrile/water gradient) .

Challenges and Optimization

  • Regioselectivity : Use of electron-withdrawing groups on the triazine ring directs substitution to position 3 .

  • Stability : Sulfanyl intermediates are prone to oxidation; conduct reactions under nitrogen .

  • Scale-Up : Continuous flow reactors improve yields in triazine cyclization steps .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (-S-) bridge demonstrates moderate nucleophilicity, enabling substitution reactions under controlled conditions. Key findings include:

  • Thiol-disulfide exchange : Reacts with electrophilic thiols (e.g., 2-mercaptoethanol) in ethanol at 60°C, replacing the sulfanyl group with new thioether bonds.

  • Alkylation : Forms alkylated derivatives when treated with alkyl halides (e.g., methyl iodide) in DMF at room temperature, yielding S-alkylated products .

Table 1: Representative Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
Methyl iodideDMF, RT, 12 hS-Methyl triazine derivative72%
2-BromoethanolEthanol, 60°C, 8 hHydroxyethyl sulfanyl analog65%

Oxidation Reactions

The sulfanyl group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) states depending on reaction intensity:

  • Mild oxidation : Hydrogen peroxide (30%) in acetic acid at 0°C selectively oxidizes the sulfur to sulfoxide.

  • Strong oxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the sulfanyl group to sulfone .

Mechanistic Note : Oxidation kinetics are influenced by steric hindrance from the 3-chlorophenyl group, requiring longer reaction times compared to simpler triazine sulfides .

Amide Bond Reactivity

The butanamide chain participates in two primary reactions:

  • Hydrolysis : Acidic (HCl/EtOH, reflux) or basic (NaOH/MeOH, 25°C) conditions cleave the amide bond, generating carboxylic acid and 3-chloroaniline derivatives.

  • Transamidation : Reacts with primary amines (e.g., benzylamine) in toluene under Dean-Stark conditions, forming new amide bonds.

Table 2: Hydrolysis Conditions and Outcomes

ConditionsReaction TimeProductPuritySource
1M HCl in EtOH, reflux6 hButanoic acid derivative95%
0.5M NaOH in MeOH, RT2 hSodium carboxylate intermediate89%

Triazine Ring Modifications

The 1,2,4-triazine core undergoes ring-specific reactions:

  • Electrophilic aromatic substitution : Nitration at the triazine C5 position occurs with HNO₃/H₂SO₄ at 0°C, confirmed byH-NMR.

  • Ring-opening under acidic conditions : Concentrated HCl at 100°C cleaves the triazine ring, producing cyanamide fragments .

Synthetic Utility : Microwave-assisted cyclization in polyphosphoric acid (PPA) at 120°C optimizes triazine ring formation during synthesis .

Synthetic Pathways and Optimization

Multi-step synthesis involves:

  • Triazine core assembly : Cyclocondensation of thiosemicarbazides with α-keto esters .

  • Sulfanyl incorporation : Williamson ether synthesis using 2-mercaptobutanoic acid.

  • Amide coupling : EDC/HOBt-mediated reaction between the triazine-sulfanyl intermediate and 3-chloroaniline.

Critical Parameters :

  • Solvent polarity (DMF > THF) enhances sulfanyl group reactivity .

  • Reaction monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) ensures intermediate purity.

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) in methanol induces C-S bond cleavage, forming desulfurized byproducts.

  • Thermal stability : Decomposes above 200°C via retro-Diels-Alder fragmentation of the triazine ring.

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry, particularly in developing kinase inhibitors and anti-inflammatory agents . Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis of related triazin derivatives has shown promising cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. For instance, compounds similar to N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide exhibited IC50 values below 100 μM, indicating significant cytotoxicity towards these cell lines .

Mechanism of Action:
The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. Studies have demonstrated that treatment with these compounds leads to increased phosphatidylserine translocation and alterations in mitochondrial membrane potential, which are indicative of apoptotic processes .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, a target known for its role in inflammatory pathways . The inhibition of 5-LOX could potentially lead to reduced production of leukotrienes, which are mediators of inflammation.

Novel Drug Development

This compound is being explored as a lead compound for the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity toward specific biological targets.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of similar compounds has provided insights into how modifications can influence biological activity. For instance, variations in the substituents on the triazine ring or alterations in the butanamide moiety can significantly affect the compound's efficacy and safety profile .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Anticancer5-substituted triazin derivativesCytotoxicity against HCT-116, HeLa
Anti-inflammatoryN-(3-Chlorophenyl) derivativesInhibition of 5-lipoxygenase
Drug DevelopmentTriazine-based compoundsLead optimization for new therapies

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several analogs, particularly in its triazine core and sulfanyl linkage. Key comparisons include:

  • Compound 5a–5d (): These derivatives feature a sulfamoylphenyl group attached to a tetrahydrofuran (THF) ring, with varying aliphatic amide chains (butyramide to heptanamide). Unlike the target compound, their core structure is based on THF rather than triazine. However, both classes utilize sulfonyl/sulfanyl bridges and aromatic amide substituents, suggesting shared synthetic strategies .
  • Compound from : This analog contains a triazine core with a sulfanyl-linked acetamide group and a 4-tert-butylphenyl substituent. Compared to the target compound, it substitutes the propanamidophenyl group with a tert-butylphenyl moiety and uses a shorter acetamide chain. The 3-chloro-2-methylphenyl group in this compound also differs sterically and electronically from the target’s 3-chlorophenyl group .

Physical and Spectroscopic Properties

  • Melting Points: In 5a–5d, melting points decrease with increasing alkyl chain length (e.g., 180–182°C for butyramide vs. 143–144°C for heptanamide), attributed to reduced crystallinity from weaker van der Waals interactions . The target compound’s rigid triazine core and aromatic substituents may elevate its melting point compared to aliphatic analogs.
  • NMR Data: The target’s ¹H-NMR would display signals for the 3-chlorophenyl aromatic protons (δ ~7.2–7.8 ppm), triazine ring protons (δ ~8.1–8.2 ppm), and butanamide methylene/methyl groups (δ ~0.8–2.4 ppm). This aligns with 5a–5d, where aliphatic protons resonate at δ 0.8–2.4 ppm and aromatic protons at δ 7.7–8.2 ppm .

Functional Implications

  • Steric and Electronic Effects: The 3-chlorophenyl group increases electron-withdrawing character and lipophilicity relative to methyl or tert-butyl substituents, which could influence pharmacokinetic properties such as membrane permeability .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Structure R₁ (Position 6) R₂ (Sulfanyl Chain)
Target Compound 1,2,4-Triazin-3-yl 5-Methyl-2-propanamidophenyl N-(3-Chlorophenyl)butanamide
5a () Tetrahydrofuran Sulfamoylphenyl N-Phenylbutyramide
Compound 1,2,4-Triazin-3-yl 4-tert-Butylphenyl N-(3-Chloro-2-methylphenyl)acetamide

Table 2: Physical and Spectroscopic Properties

Compound Melting Point (°C) Yield (%) Key ¹H-NMR Signals (δ, ppm)
5a (Butyramide) 180–182 51.0 0.91 (t, CH₃), 2.35–2.32 (CH₂), 7.74–8.17 (Ar-H)
5d (Heptanamide) 143–144 45.4 0.86–0.89 (m, CH₃), 2.35–2.32 (CH₂), 7.73–8.16 (Ar-H)
Target Compound* N/A N/A Predicted: 0.8–2.4 (CH₂/CH₃), 7.2–8.2 (Ar-H)

*Data inferred from structural analogs.

Biological Activity

N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H25ClN4O2SC_{23}H_{25}ClN_4O_2S, with a molecular weight of 450.99 g/mol. The compound features a chlorophenyl group and a triazine moiety that are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing a triazine ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.

A study evaluating the antibacterial activity of triazine derivatives found that certain compounds demonstrated minimum inhibitory concentrations (MIC) in the range of 50–256 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances this activity significantly.

CompoundMIC (µg/mL)Target Bacteria
Compound A50E. coli
Compound B100S. aureus
N-(3-Chlorophenyl)...256E. coli

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Triazine derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in cancer cells . Notably, compounds with similar structural motifs have exhibited IC50 values as low as 10 µM against various cancer cell lines.

In one study, the compound's ability to inhibit specific kinases involved in cancer progression was highlighted. The interaction with these molecular targets suggests a mechanism where the compound may disrupt signaling pathways critical for tumor growth .

Anti-inflammatory Activity

The anti-inflammatory effects of triazine derivatives have also been documented. Compounds similar to this compound have shown promise in reducing inflammation markers in various models . The presence of the sulfanyl group is believed to contribute to this activity by modulating inflammatory pathways.

Case Studies

  • Study on Antibacterial Efficacy : A series of triazine derivatives were synthesized and tested against common bacterial strains. The results indicated that modifications on the phenyl ring significantly influenced antibacterial potency.
  • Anticancer Mechanism Investigation : Research focused on the interaction of triazine compounds with cellular kinases revealed that certain substitutions could enhance their efficacy against breast cancer cells.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield RangeKey ChallengesReference
Sulfonylation3-Chlorophenylbutanamide, SOCl₂, pyridine60–75%Hydrolysis of sulfonyl chloride
Triazinone CyclizationThiourea, ethyl acetoacetate, HCl50–68%Purification of hygroscopic intermediates
Thiol CouplingNaH, DMF, 40°C70–85%Competing oxidation of -SH group

Basic: Which analytical techniques are critical for structural validation, and how are crystallographic data validated?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR confirm regiochemistry of the triazinone ring and sulfanyl linkage. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals at ~170 ppm are diagnostic .
    • HRMS: High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ ion) .
  • X-ray Crystallography:
    • Data Collection: Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths and angles, particularly the triazinone ring planarity and sulfanyl bond geometry .
    • Validation: SHELXL refines structures using R-factor convergence (<5%), with validation tools like PLATON checking for missed symmetry or twinning .

Challenges:

  • Crystal Quality: Poor diffraction due to flexible butanamide side chains requires cryocooling (100 K) .
  • Disorder: Partial occupancy of the 3-chlorophenyl group may require constrained refinement .

Advanced: How can QSAR models predict bioactivity, and what descriptors differentiate anticancer vs. antimicrobial activity?

Methodological Answer:
QSAR Workflow:

Descriptor Selection:

  • Hydrophobicity (logP): Higher logP correlates with membrane penetration in anticancer assays .
  • Electrostatic Potential: Partial charges on the triazinone ring influence DNA intercalation .

Model Building:

  • PLS Regression: Relates IC₅₀ values (e.g., against MCF-7 cells) to electronic (HOMO/LUMO) and steric (molar refractivity) descriptors .
  • Validation: Leave-one-out cross-validation (Q² > 0.6) and external test sets ensure robustness .

Differentiating Bioactivity:

  • Anticancer: Planar triazinone rings enhance topoisomerase II inhibition, validated via molecular docking (PDB: 1ZXM) .
  • Antimicrobial: Sulfanyl-thioether linkages improve bacterial membrane disruption, quantified via logD (1.5–2.5) .

Q. Table 2: Key QSAR Descriptors

BioactivityCritical DescriptorsTarget InteractionReference
AnticancerPlanarity index, HOMO energyDNA intercalation
AntimicrobiallogD, Hammett σ⁺Membrane permeability

Advanced: How can flow chemistry improve yield in scaled-up synthesis, and what DoE parameters are critical?

Methodological Answer:
Flow Chemistry Advantages:

  • Mixing Efficiency: Microreactors enhance mass transfer for exothermic steps (e.g., sulfonylation) .
  • Residence Time Control: Precisely regulates reaction progress, minimizing decomposition .

DoE Parameters:

  • Factors: Temperature (40–80°C), reagent stoichiometry (1.0–1.5 equiv), flow rate (0.5–2.0 mL/min).
  • Response Surface Modeling: Central composite design optimizes for yield and purity .

Case Study:
A 3² factorial design for triazinone cyclization achieved 88% yield at 60°C and 1.2 equiv of thiourea, reducing side products by 40% compared to batch methods .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Root Causes of Contradictions:

  • Assay Variability: Differences in cell lines (e.g., HepG2 vs. HEK293) or bacterial strains (Gram+ vs. Gram-) .
  • Compound Stability: Degradation in DMSO stock solutions may reduce apparent potency .

Resolution Strategies:

Dose-Response Curves: Calculate EC₅₀ values under standardized conditions (e.g., 72 hr exposure, 10% FBS) .

Metabolite Profiling: LC-MS identifies active vs. inactive degradation products .

Target Specificity: siRNA knockdown confirms involvement of specific pathways (e.g., p53 for anticancer activity) .

Q. Table 3: Comparative Bioactivity Analysis

StudyAssay SystemReported ActivityKey Confounding FactorReference
AMCF-7 cellsIC₅₀ = 12 µMSerum-free media increased cytotoxicity
BE. coli ATCC 25922MIC = 64 µg/mLDMSO solvent inhibited bacterial growth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.